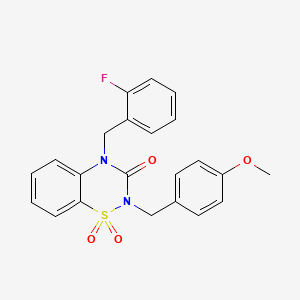

![molecular formula C13H18N2O3 B2877929 N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide CAS No. 701927-51-7](/img/structure/B2877929.png)

N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide” is a chemical compound with the molecular formula C13H18N2O3 . It is also known by other names such as N-(1-hydroxybutan-2-yl)-N’-(4-methylphenyl)ethanediamide, N-(1-hydroxybutan-2-yl)-N’-(4-methylphenyl)oxamide, N-(1-methylolpropyl)-N’-(4-methylphenyl)oxamide, and N-[1-(hydroxymethyl)propyl]-N’-(4-methylphenyl)oxamide .

Physical And Chemical Properties Analysis

“N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide” has a molecular weight of 250.29, a topological polar surface area of 78.4, and a XLogP3 of 1.4 . It has 3 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its complexity is 286, and it has 1 undefined atom stereocenter . It’s worth noting that these are computed properties and actual measurements might vary.Applications De Recherche Scientifique

Catalytic Applications and Chemical Synthesis

1,1,1-Tris(hydroxymethyl)ethane as a Tripod Ligand : This compound serves as an efficient and versatile tridentate O-donor ligand suitable for copper-catalyzed formation of C-N, C-S, and C-O bonds, facilitating cross-coupling reactions of aryl iodides with amides, thiols, and phenols to produce desired products efficiently (Yao‐Jung Chen et al., 2006).

Medicinal Chemistry and Drug Design

Synthesis of N-Hydroxy-N'-Phenyloctanediamide : A practical synthesis method leading to high yield and purity, with significant effects on inhibiting cell proliferation and inducing morphological changes resembling nonmalignant cells in vitro, highlighting its potential therapeutic applications (John C. Stowell et al., 1995).

Materials Science and Surface Chemistry

Sulfobetaine-Type Zwitterionic Gemini Surfactants : Synthesized by reacting N, N'-dimethylethylenediamine with alkyl bromide and 1,3-propane sultone, these surfactants exhibit unique physicochemical properties, including dynamic surface tension and micelle formation, useful in diverse applications ranging from drug delivery systems to environmental remediation (Tomokazu Yoshimura et al., 2006).

Anticancer and Antibacterial Properties

Poly(3-hydroxybutyrate) Functionalization : Chemical modification of poly(3-hydroxybutyrate) through grafting with amino compounds enhances its biomedical applications by exhibiting significant antibacterial, antioxidant, and anticancer activities, highlighting the potential for developing new therapeutic materials (Mohamed A. Abdelwahab et al., 2019).

Propriétés

IUPAC Name |

N'-(1-hydroxybutan-2-yl)-N-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-10(8-16)14-12(17)13(18)15-11-6-4-9(2)5-7-11/h4-7,10,16H,3,8H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHSCRIVDIKZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2877846.png)

![2-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2877847.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2877849.png)

![2-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877850.png)

![N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2877853.png)

methanone](/img/structure/B2877855.png)

![7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2877857.png)

![2-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2877859.png)

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2877860.png)

![N-(sec-butyl)-3-[2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2877869.png)